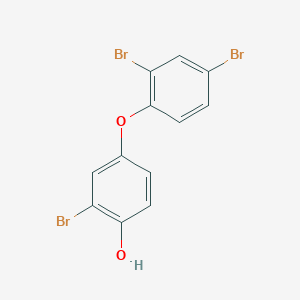

2-Bromo-4-(2,4-dibromophenoxy)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-(2,4-dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its significant antibacterial properties. This compound is derived from marine sponges and has shown broad-spectrum activity against various gram-positive and gram-negative bacteria .

Métodos De Preparación

The synthesis of 2-Bromo-4-(2,4-dibromophenoxy)phenol typically involves bromination reactions. One method involves the bromination of substituted cyclohexanones using diethyl dibromomalonate under neutral conditions . This reaction proceeds through a series of HBr eliminations, leading to the formation of the desired brominated phenol. Industrial production methods may involve continuous bromination processes to ensure efficient and scalable synthesis .

Análisis De Reacciones Químicas

2-Bromo-4-(2,4-dibromophenoxy)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the brominated phenol structure, leading to the formation of less brominated derivatives.

Substitution: The compound can undergo substitution reactions, where bromine atoms are replaced by other functional groups.

Aplicaciones Científicas De Investigación

2-Bromo-4-(2,4-dibromophenoxy)phenol has several scientific research applications:

Antibacterial Activity: It exhibits strong antibacterial properties against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Biofilm Disruption: The compound is effective in killing biofilm-incorporated cells without affecting the biofilm’s structural integrity.

Potential Antimicrobial Agent: Due to its moderate cytotoxicity against human cell lines, it is considered a promising scaffold for developing new antimicrobial agents.

Mecanismo De Acción

The exact mechanism of action of 2-Bromo-4-(2,4-dibromophenoxy)phenol is not fully understood. it is believed to involve the downregulation of bacterial phosphotransferase systems, which mediate the uptake of the compound. This downregulation likely leads to reduced bacterial resistance and increased susceptibility to the compound’s antibacterial effects .

Comparación Con Compuestos Similares

2-Bromo-4-(2,4-dibromophenoxy)phenol can be compared with other brominated phenoxyphenols, such as:

4,6-Dibromo-2-(2,4-dibromophenoxy)phenol: This compound has similar antibacterial properties but differs in the position of bromine atoms.

3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: This compound contains an additional bromine atom at position 3, which may influence its antibacterial activity.

Propiedades

IUPAC Name |

2-bromo-4-(2,4-dibromophenoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O2/c13-7-1-4-12(10(15)5-7)17-8-2-3-11(16)9(14)6-8/h1-6,16H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIMQKMDNNAKOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.89 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)

![[1-(3,3-dimethyloxiran-2-yl)-3-(11-hydroxy-4,4,8,10,14-pentamethyl-3,16-dioxo-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl] acetate](/img/structure/B13404028.png)

![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)

![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)

![(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)